molecular formula C8H9BrZn B8309920 Phenylethylzinc bromide

Phenylethylzinc bromide

Cat. No.: B8309920
M. Wt: 250.4 g/mol
InChI Key: YHVLYRZWQLDARE-UHFFFAOYSA-M
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Description

Phenylethylzinc bromide (chemical formula: C₈H₉BrZn) is an organozinc reagent widely used in organic synthesis. It is a colorless liquid, highly sensitive to moisture and oxygen, and typically stored in anhydrous tetrahydrofuran (THF) solutions under inert atmospheres . Its instability at room temperature necessitates careful handling, including the use of protective equipment to avoid skin, eye, and respiratory irritation .

As a nucleophilic reagent, this compound participates in cross-coupling reactions, such as Negishi couplings, to form carbon-carbon bonds. Its utility as a substitute for Grignard reagents (e.g., ethyl magnesium bromide) stems from its lower basicity, which reduces side reactions in sensitive substrates .

Properties

Molecular Formula

C8H9BrZn

Molecular Weight

250.4 g/mol

IUPAC Name

zinc;ethylbenzene;bromide

InChI

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

YHVLYRZWQLDARE-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC1=CC=CC=C1.[Zn+2].[Br-]

Origin of Product

United States

Chemical Reactions Analysis

General Information

Phenethylzinc bromide, with the molecular formula C8H9BrZnC_8H_9BrZn
, is an organozinc compound widely recognized for its applications in organic synthesis . It is often available as a 0.5 M solution in tetrahydrofuran (THF) . Phenethylzinc bromide reacts with water and is sensitive to air, requiring storage under a dry, inert gas such as argon at temperatures between 2-8°C .

Synonyms:

  • PHENETHYLZINC BROMIDE

  • 2-Phenylethylzinc bromide

  • Phenethylzinc bromide solution

  • Phenethylzinc bromide, 0.50 M in THF

  • PHENETHYLZINC BROMIDE, 0.5M SOLUTION IN THF

  • Phenethylzinc bromide solution 0.5 in THF

  • Phenethylzinc bromide solution 0.5 M in THF

Chemical Reactions

Phenethylzinc bromide is a versatile reagent in various chemical reactions, especially in those involving carbon-carbon bond formation .

  • Negishi Cross-Coupling: Phenethylzinc bromide can be used in transition metal-catalyzed Negishi cross-coupling reactions. It reacts with organic halides or triflates to form aryl or heteroaryl derivatives .

  • Reactions with Phenylacetylene: Phenethylzinc bromide reacts with phenylacetylene in palladium-catalyzed cross-coupling reactions to produce (4-phenyl-1-butyn-1-yl)benzene .

  • Synthesis of Thienopyrimidine Derivatives: It is also used to synthesize benzyl-substituted thienopyrimidine derivatives .

  • Addition to Aldehydes: Organozinc compounds, including those similar to phenethylzinc bromide, can be used in the enantioselective addition to aldehydes . For example, Et2ZnEt_2Zn
    reacts with benzaldehyde (PhCHO) in the presence of a ligand to yield products such as Ph
    H
    O .

    Table 3. Enantioselective addition of Et2ZnEt_2Zn
    to benzaldehyde

    EntryLigandTemp. (°C)

Reactivity of Organozinc Compounds

Organozinc compounds are valuable for carbon-carbon bond forming reactions. For instance, ethylzinc acetate bromide EtZnOAc.Mg(OAc)BrEtZnOAc.Mg(OAc)Br
can be used with benzaldehyde in the presence of additives .

Table 2. Reactivity of EtZnOAc.Mg(OAc)Br with benzaldehyde

EntryAdditiveTemp (°C)Time (h)Yield (%)ee (%)
1None0429
2(-)-(1) Chiral Morpholine08180
3(-)-(4) Lithium-dialkoxide from TADDOL03113
4(-)-(5) Mg-dialkoxide028
51,4-Dioxane
6TMEDA

Comparison with Similar Compounds

Comparison with Similar Organozinc Bromides

Structural and Functional Properties

The table below compares phenylethylzinc bromide with structurally related organozinc bromides:

Compound Name Molecular Formula Molecular Weight (g/mol) Stability & Reactivity Key Applications
This compound C₈H₉BrZn ~250.3* Air/moisture-sensitive; decomposes upon exposure Negishi coupling; alkylation
Phenylzinc bromide C₆H₅ZnBr 222.40 Stable in THF solutions; moderate reactivity Aryl-aryl couplings
Cyclopropylzinc bromide C₃H₅BrZn 186.37 Highly reactive; strain-driven ring-opening Cyclopropane functionalization
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide C₇H₇BrO₂SZn 296.47 (estimated) THF-stabilized; heterocyclic reactivity Thiophene derivatization

*Calculated based on atomic masses (C: 12.01, H: 1.01, Br: 79.90, Zn: 65.38).

Key Observations:
  • Reactivity : this compound exhibits intermediate reactivity compared to phenylzinc bromide (less reactive) and cyclopropylzinc bromide (more reactive due to ring strain). Its ethyl-benzene substituent balances steric bulk and electronic effects, making it versatile in forming branched alkyl-aryl products .
  • Thermal Stability : Unlike pentabromobenzyl bromide derivatives (e.g., PBBB, MW >1000), which are thermally stable polymers , this compound decomposes readily at elevated temperatures, limiting its use in high-heat reactions .

Research Findings and Case Studies

  • Efficiency in Cross-Couplings : this compound achieves >80% yield in Negishi couplings with aryl halides, outperforming phenylzinc bromide in aliphatic systems due to enhanced steric accessibility .
  • Limitations: Unlike polymeric bromides (e.g., PBBB-derived flame retardants) , this compound cannot be used in bulk material synthesis due to its low molecular weight and instability.

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing phenylethylzinc bromide, and how do variations in reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves transmetallation from phenylethylmagnesium bromide using ZnBr₂ under inert conditions. Key parameters include temperature control (0–25°C), solvent choice (THF or diethyl ether), and stoichiometric ratios. Excess ZnBr₂ can improve yield but may introduce impurities. Reaction progress is monitored via TLC or GC-MS, with quenching in aqueous NH₄Cl for workup. Physical properties (e.g., bp: ~220°C, density: ~1.3 g/cm³) should align with literature benchmarks .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm alkyl-zinc bonding and absence of residual magnesium. Elemental analysis quantifies Zn and Br content. UV-Vis spectrophotometry (200–400 nm) detects π→π* transitions in the phenyl group. Cross-validate with FT-IR for Zn-Br stretching vibrations (~250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Work under inert atmosphere (N₂/Ar) to prevent hydrolysis. Use flame-resistant gloves and eye protection. Store in amber vials at 2–8°C. Spills require neutralization with dry sand, followed by 10% NaHCO₃ rinse. Refer to SDS guidelines for organozinc compounds, emphasizing acute toxicity (H301) and corrosion risks .

Advanced Research Questions

Q. How does this compound perform as a precursor in perovskite solar cell interfaces compared to ammonium-based analogs?

  • Methodological Answer : In Sn-based perovskites, this compound anchors to surface defects via Zn²⁺, reducing charge recombination. Compare with phenylethyl ammonium bromide (PEABr) using SS-PL (steady-state photoluminescence) and UPS (ultraviolet photoelectron spectroscopy) to quantify band alignment. Efficiency improvements >12% are achievable with optimized Zn:Sn ratios .

Q. What statistical approaches resolve contradictions in bromide ion quantification across analytical methods?

  • Methodological Answer : Apply multivariate optimization (e.g., DOE) to capillary electrophoresis for resolving Br⁻/Cl⁻ peaks. Use ANOVA to compare results from ion chromatography, potentiometry, and UV-Vis. Account for matrix effects (e.g., chloride antistacking) by adjusting buffer co-ion mobility (e.g., borate vs. phosphate) .

Q. Can this compound enhance heat/mass transfer in absorption heat pump systems?

  • Methodological Answer : Model its role as a corrosion inhibitor in LiBr-based systems using computational fluid dynamics (CFD). Experimental validation involves measuring thermal conductivity (λ) and vapor pressure (P) at 100–200°C. Compare with traditional additives (e.g., molybdate) via Arrhenius plots to assess activation energy reduction .

Data Analysis & Experimental Design

Q. How to design experiments optimizing this compound’s enantioselectivity in asymmetric catalysis?

  • Methodological Answer : Employ chiral ligands (e.g., BINOL or salen) in titanium(IV) complexes. Use response surface methodology (RSM) to optimize ligand:Zn ratio, temperature, and solvent polarity. Analyze enantiomeric excess (ee) via chiral HPLC with polarimetric detection .

Q. What causes discrepancies in bromide concentration data between historical and modern studies?

  • Methodological Answer : Older methods (e.g., gravimetry) may underestimate Br⁻ due to co-precipitation with AgCl. Modern ICP-MS or ion-selective electrodes reduce detection limits (<0.1 mg/L). Reanalyze legacy samples using both techniques, applying paired t-tests to quantify methodological bias .

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